molecular formula C21H16F3N3O3S B319713 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE

Cat. No.: B319713
M. Wt: 447.4 g/mol
InChI Key: VMGNMCSPIGYNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[1,3]dioxole moiety, a pyrimidine ring, and a propionamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, particularly for its potential anticancer properties .

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE typically involves multiple steps, including the formation of the benzo[1,3]dioxole moiety and the pyrimidine ring, followed by their coupling. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions. The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to modify the structure of this compound.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit the DCN1-UBE2M protein-protein interaction, which plays a role in the neddylation pathway. This inhibition leads to a reduction in the steady-state levels of neddylated CUL1 and CUL3, ultimately affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE can be compared with other compounds that have similar structural features or biological activities:

Properties

Molecular Formula

C21H16F3N3O3S

Molecular Weight

447.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C21H16F3N3O3S/c1-12(19(28)25-14-7-8-16-17(9-14)30-11-29-16)31-20-26-15(13-5-3-2-4-6-13)10-18(27-20)21(22,23)24/h2-10,12H,11H2,1H3,(H,25,28)

InChI Key

VMGNMCSPIGYNRD-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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